molecular formula C22H15NO3 B4987560 N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenylacetamide CAS No. 65796-96-5

N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenylacetamide

カタログ番号 B4987560
CAS番号: 65796-96-5
分子量: 341.4 g/mol
InChIキー: OUIBMHAGJRLWNT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenylacetamide, also known as DAAO inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. DAAO inhibitor is a potent inhibitor of the enzyme D-amino acid oxidase (DAAO), which plays a crucial role in the metabolism of D-amino acids.

作用機序

N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenylacetamide inhibitor works by inhibiting the activity of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenylacetamide, which is responsible for the degradation of D-amino acids such as D-serine. The inhibition of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenylacetamide leads to an increase in the levels of D-serine, which acts as a co-agonist of the NMDA receptor. The increased levels of D-serine enhance the activity of the NMDA receptor, leading to improved synaptic plasticity and cognitive function.
Biochemical and Physiological Effects
N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenylacetamide inhibitor has been shown to have a range of biochemical and physiological effects. The inhibition of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenylacetamide leads to an increase in the levels of D-serine, which has been shown to improve cognitive function in animal models of schizophrenia and Alzheimer's disease. N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenylacetamide inhibitor has also been shown to have anti-tumor effects in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

実験室実験の利点と制限

One of the main advantages of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenylacetamide inhibitor is its specificity for N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenylacetamide. The inhibition of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenylacetamide does not affect the activity of other enzymes involved in amino acid metabolism. However, one of the limitations of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenylacetamide inhibitor is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

将来の方向性

There are several future directions for the research on N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenylacetamide inhibitor. One potential direction is the development of more potent and selective inhibitors of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenylacetamide. Another direction is the investigation of the therapeutic potential of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenylacetamide inhibitor in other diseases such as depression and anxiety disorders. Additionally, the use of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenylacetamide inhibitor as a tool to study the role of D-serine in synaptic plasticity and learning and memory could provide valuable insights into the mechanisms underlying these processes.
Conclusion
In conclusion, N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenylacetamide inhibitor is a promising chemical compound that has been extensively studied for its potential therapeutic applications. The inhibition of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenylacetamide leads to an increase in the levels of D-serine, which has been shown to improve cognitive function in animal models of schizophrenia and Alzheimer's disease. N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenylacetamide inhibitor has also been shown to have anti-tumor effects in various cancer cell lines. While there are some limitations to its use in lab experiments, the future directions for research on N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenylacetamide inhibitor are promising and could lead to the development of new therapies for a range of diseases.

合成法

The synthesis of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenylacetamide inhibitor involves the reaction of 9,10-anthraquinone with 2-phenylacetic acid in the presence of a strong acid catalyst. The resulting product is then purified by recrystallization to obtain the final product. The synthesis method has been optimized to improve the yield and purity of the product.

科学的研究の応用

N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenylacetamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases such as schizophrenia, Alzheimer's disease, and cancer. The inhibition of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenylacetamide leads to an increase in the levels of D-serine, an important co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory. The increased levels of D-serine have been shown to improve cognitive function in animal models of schizophrenia and Alzheimer's disease.

特性

IUPAC Name

N-(9,10-dioxoanthracen-1-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO3/c24-19(13-14-7-2-1-3-8-14)23-18-12-6-11-17-20(18)22(26)16-10-5-4-9-15(16)21(17)25/h1-12H,13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUIBMHAGJRLWNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30385594
Record name Benzeneacetamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzeneacetamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-

CAS RN

65796-96-5
Record name Benzeneacetamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。